N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide
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Overview
Description
N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring, a cyanide group, a cyclopropylmethoxymethyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide typically involves multiple steps, including the formation of the thiolane ring, introduction of the cyanide group, and coupling with the fluorobenzamide moiety. Common synthetic routes may include:
Formation of Thiolane Ring: This step involves the cyclization of a suitable precursor to form the thiolane ring. Reaction conditions may include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Introduction of Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Coupling with Fluorobenzamide Moiety: The final step involves coupling the thiolane intermediate with a fluorobenzamide derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH)
Reduction: LiAlH4, palladium on carbon (Pd/C), ethanol (EtOH)
Substitution: Sodium amide (NaNH2), thiourea, dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Aminobenzamides, thiobenzamides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the cyanide group and fluorobenzamide moiety, contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyanothiolan-3-yl)-3-(methoxymethyl)-4-fluorobenzamide
- N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-chlorobenzamide
- N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-bromobenzamide
Uniqueness
N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is unique due to the presence of the cyclopropylmethoxymethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-4-3-13(7-14(15)9-22-8-12-1-2-12)16(21)20-17(10-19)5-6-23-11-17/h3-4,7,12H,1-2,5-6,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULTRAYSKNQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCSC3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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